

In-Depth Technical Guide: 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine

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Compound of Interest

Compound Name: 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine

Cat. No.: B565984

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This technical guide provides a comprehensive overview of the physical properties and synthesis of **3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine**, a heterocyclic compound of interest to researchers and professionals in drug development and materials science.

Core Physical Properties

3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine is a solid at room temperature, with its appearance described as ranging from off-white to light yellow or brown crystalline powder.^[1] Key physical and chemical data are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₆ H ₃ BrClN ₃	[2][3]
Molecular Weight	232.47 g/mol	[2][3]
CAS Number	960613-96-1	[2]
Appearance	Off-white to Pale-yellow to Yellow-brown Solid	[1]
Melting Point	125-128 °C	
Density (Predicted)	2.03 ± 0.1 g/cm ³	[4]
pKa (Predicted)	-2.51 ± 0.40	[4]
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	[4]
Solubility	Soluble in organic solvents such as dichloromethane and N,N-dimethylformamide (DMF).[1]	

Synthesis Protocols

The synthesis of **3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine** is typically achieved through the bromination of a 5-chloropyrazolo[1,5-a]pyrimidine precursor. Two detailed experimental protocols are provided below.

Experimental Protocol 1: Bromination using Bromine in Acetic Acid

This procedure describes the synthesis of 3-bromo-5-chloro-pyrazolo[1,5-a]pyrimidine from 5-chloro-pyrazolo[1,5-a]pyrimidine.[2][3]

Materials:

- 5-chloro-pyrazolo[1,5-a]pyrimidine solution (46.4 g, 0.3 mol)

- Glacial acetic acid (700 mL)
- Bromine (42 mL, 0.81 mol)
- Water
- Isopropanol
- Hexane
- Concentrated ammonia
- Ether

Procedure:

- To a stirred mixture of 5-chloro-pyrazolo[1,5-a]pyrimidine solution in glacial acetic acid, add bromine dropwise at room temperature.
- After the addition is complete, continue to stir the reaction mixture for 1 hour.
- Collect the resulting precipitate by filtration and wash it sequentially with glacial acetic acid and ether, then dry.
- Suspend the residue in water (500 mL) and neutralize the mixture with concentrated ammonia.
- Filter the crude product, wash it sequentially with water, isopropanol, and hexane, and then dry to yield 3-bromo-5-chloro-pyrazolo[1,5-a]pyrimidine (34.6 g, 49% yield).
- To recover additional product, dilute the retained filtrate with ice water and neutralize it with concentrated ammonia.
- Filter the resulting crude product, wash it sequentially with isopropanol and hexane, and dry to obtain an additional 23.6 g (33% yield) of the final product.

Characterization: The product can be characterized by $^1\text{H-NMR}$ (400 MHz, $\text{d}_6\text{-DMSO}$): δ = 9.18 (2H, d), 8.41 (1H, s), 7.19 (2H, d) ppm.[2][3]

Experimental Protocol 2: Bromination using N-Bromosuccinimide

This alternative method utilizes N-Bromosuccinimide as the brominating agent.

Materials:

- 5-Chloropyrazolo[1,5-a]pyrimidine (3.43g, 22.34mmol)
- N,N-dimethyl-formamide (DMF) (60mL)
- N-bromosuccinimide (4.37g, 24.57mmol)
- Water

Procedure:

- Suspend 5-Chloropyrazolo[1,5-a]pyrimidine in dimethylformamide.
- Add N-bromosuccinimide in small portions while stirring at 20°C.
- Continue stirring for 1 hour.
- Quench the reaction with water (150mL).
- Collect the precipitate by vacuum filtration and wash with water.
- After drying, a yellowish solid of the desired compound is obtained (4.89g, 94% yield).

Characterization: The product can be characterized by ^1H NMR (250MHz, DMSO- d_6): δ 9.22 (d, $J=7.3\text{Hz}$, 1H, HetH), 8.44 (s, 1H, HetH), 7.23 (d, $J=7.2\text{Hz}$, 1H, HetH) ppm.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of **3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine** as described in the experimental protocols.

Synthesis Workflow of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine

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